Product packaging for N-Tosyl-L-alanine(Cat. No.:CAS No. 21957-58-4)

N-Tosyl-L-alanine

Cat. No.: B016904
CAS No.: 21957-58-4
M. Wt: 243.28 g/mol
InChI Key: LQXKHFZRJYXXFA-QMMMGPOBSA-N
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Description

Significance of N-Tosyl-L-alanine as a Chiral Building Block in Advanced Organic Synthesis

As a derivative of L-alanine, this compound possesses a defined stereochemistry at the alpha-carbon, making it a valuable chiral building block in asymmetric synthesis. biosynth.com Chiral building blocks are essential for constructing complex molecules with specific three-dimensional arrangements, which is crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry significantly impacts biological activity and physical properties. This compound is commonly used in peptide synthesis, where its protected amino group allows for controlled coupling reactions to form peptide chains. It can also be transformed into other chiral molecules, such as beta-amino alcohols, oxazolidines, and 1,2-diamines, which serve as ligands for asymmetric catalysts and building blocks for enantiopure natural products and drugs. rsc.org

Role of the Tosyl Protecting Group in Modulating Reactivity and Selectivity in Chemical Transformations

The tosyl group (-SO₂C₆H₄CH₃) is a key feature of this compound, significantly influencing its chemical behavior. wikipedia.org As a protecting group for the amine functionality of L-alanine, the tosyl group reduces the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during multi-step synthesis. wikipedia.orgorganic-chemistry.org This allows for selective transformations to occur at other functional groups within the molecule. organic-chemistry.org The tosyl group is stable under a variety of reaction conditions and can be selectively removed when the protected amine is needed for subsequent reactions. organic-chemistry.orgresearchgate.net The presence of the tosyl group also confers unique physicochemical properties, such as enhanced stability and hydrophobicity, compared to the unprotected alanine (B10760859). In enzymatic reactions, the tosyl group can influence the compound's interaction with the enzyme, allowing it to act as a substrate or inhibitor depending on the specific enzyme and reaction conditions.

Overview of this compound's Diverse Applications in Specialized Chemical Fields

This compound finds diverse applications across various specialized chemical fields. It is utilized as a reagent in the preparation of other chemicals and as a specialty chemical biosynth.com. Its applications include the synthesis of various drugs, including antihistamines, antipsychotics, antibiotics, and antiviral agents. biosynth.com It also serves as an intermediate for the preparation of certain polymers and can be incorporated into polymers to modify their properties. biosynth.com

Beyond its use in drug synthesis and polymer science, this compound and its derivatives have been explored for other biological activities. For instance, N-tosyl derivatives have shown antimicrobial efficacy against various pathogens, with some exhibiting superior activity compared to conventional treatments in comparative studies. In antitumor studies, this compound has demonstrated the ability to induce apoptosis in cancer cell lines and reduce tumor size in murine models.

Furthermore, this compound is utilized as a biochemical tool, particularly as a chromogenic substrate for detecting esterase and peptidase activity. Derivatives like this compound 3-indoxyl ester are used as reagents for analyzing leukocytes. cephamls.com

Here is a summary of some applications:

Application AreaSpecific Use
Organic SynthesisChiral building block, peptide synthesis
Pharmaceutical IndustrySynthesis of drugs (antihistamines, antipsychotics, antibiotics, antivirals)
Polymer ScienceIntermediate for polymer preparation, modification of polymer properties
BiochemistryEnzyme assays (substrate or inhibitor), detection of esterase/peptidase activity
Medicinal ChemistryDevelopment of antimicrobial agents, antitumor studies
DiagnosticsReagent for analyzing leukocytes (e.g., this compound 3-indoxyl ester) cephamls.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B016904 N-Tosyl-L-alanine CAS No. 21957-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXKHFZRJYXXFA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353271
Record name N-Tosyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21957-58-4
Record name N-Tosyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tos-Ala-OH
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Synthetic Methodologies and Reaction Pathways for N Tosyl L Alanine and Its Derivatives

Established Synthetic Routes for N-Tosyl-L-alanine

The most common and well-documented method for the synthesis of this compound is the reaction of L-alanine with p-toluenesulfonyl chloride (TsCl) in an alkaline environment. nih.gov This reaction proceeds via the nucleophilic attack of the deprotonated amino group of L-alanine on the sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

Tosylation of L-Alanine with p-Toluenesulfonyl Chloride under Alkaline Conditions

The success of this synthesis hinges on the careful optimization of several key reaction conditions. nih.gov A typical laboratory-scale procedure involves dissolving L-alanine in an aqueous solution of a base, followed by the slow addition of p-toluenesulfonyl chloride, often dissolved in an organic solvent. nih.gov

The choice of solvent is critical in facilitating the reaction between the aqueous and organic phases. While a biphasic system of water and a non-polar organic solvent is common, the specific organic solvent can influence reaction efficiency.

Dichloromethane (B109758) (DCM): As a polar aprotic solvent, dichloromethane is effective in dissolving p-toluenesulfonyl chloride and facilitating its interaction with the aqueous phase containing the deprotonated L-alanine. Its relatively low boiling point also simplifies post-reaction workup. In the synthesis of related N-tosyl aziridines from 2-amino alcohols, a water/dichloromethane system has been employed effectively. google.com

Tetrahydrofuran (THF): THF, a polar aprotic ether, is another viable solvent. Its miscibility with water to some extent can create a more homogeneous reaction environment, potentially increasing the reaction rate. However, the use of anhydrous THF has been noted in the synthesis of N-tosylaziridines when employing strong, water-sensitive bases like sodium hydride. google.com

The selection between these and other solvents often involves a trade-off between reaction rate, ease of work-up, and compatibility with the chosen base.

The base plays a dual role in this synthesis: it deprotonates the amino group of L-alanine, making it a more potent nucleophile, and it neutralizes the hydrochloric acid byproduct of the reaction. The choice of base significantly impacts the reaction rate, yield, and the potential for side reactions.

BaseTypeKey Characteristics
Sodium Hydroxide (B78521) (NaOH) Strong Inorganic BaseCommonly used in aqueous solutions, providing a cost-effective and efficient means of deprotonating the amino acid. nih.gov
Pyridine (B92270) Weak Organic BaseOften used as both a base and a solvent in tosylation reactions. It is effective in neutralizing HCl but may lead to slower reaction times compared to stronger bases.
Triethylamine (TEA) Organic Amine BaseA stronger base than pyridine, often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in organic solvents like dichloromethane for the tosylation of amino alcohols. google.com

The selection of the base is often dictated by the specific reaction conditions and the desired outcome. For instance, in the synthesis of N-tosyl aziridines from amino alcohols, potassium hydroxide in a water/dichloromethane mixture has been shown to be effective for less hindered substrates, while potassium carbonate in acetonitrile (B52724) is preferred for more substituted ones. google.com

Maintaining control over the reaction temperature is paramount to preserving the stereochemical integrity of the chiral center in L-alanine and maximizing the product yield.

Elevated temperatures can lead to an increased rate of racemization, a process where the enantiomerically pure L-alanine is converted into a mixture of L- and D-isomers. researchgate.net This is a significant concern as the utility of this compound as a chiral building block is dependent on its enantiopurity. Studies on the racemization of amino acids have shown that higher temperatures significantly accelerate this process. researchgate.net

Industrial-Scale Synthesis Considerations and Adaptations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure process safety, cost-effectiveness, and consistent product quality on a large scale.

Key adaptations for industrial production include:

Reagent Selection and Handling: Opting for less hazardous and more cost-effective reagents and solvents is crucial. This may involve replacing solvents like dichloromethane with more environmentally benign alternatives.

Process Automation and Control: Implementing automated systems for reagent addition, temperature monitoring, and pH control ensures batch-to-batch consistency and minimizes human error.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is essential. This may involve crystallization techniques that avoid the need for column chromatography, which is often impractical on a large scale.

Waste Management: Implementing strategies for the treatment and disposal of chemical waste in an environmentally responsible manner is a critical aspect of industrial chemical synthesis.

Advanced Synthetic Strategies for this compound Derivatives

Beyond the direct tosylation of L-alanine, advanced synthetic strategies are employed to generate a diverse range of this compound derivatives, which are valuable in drug discovery and peptide chemistry. nih.gov

One common approach involves the chemical modification of the carboxylic acid moiety of this compound. For example, it can be converted into the corresponding acyl chloride, N-tosyl-L-alaninyl chloride, by treatment with thionyl chloride. prepchem.com This activated derivative can then be readily reacted with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively.

Derivatization of this compound via Substitution Reactions

The structure of this compound offers several sites for substitution reactions, primarily at the carboxylic acid group, the nitrogen of the sulfonamide, and the α-carbon. These derivatizations are fundamental for incorporating the this compound moiety into larger molecules or modifying its properties for specific applications.

The most common derivatization involves the carboxylic acid group . Standard esterification procedures can be employed to convert this compound into its corresponding esters. For instance, this compound 3-indoxyl ester is a well-known derivative used in diagnostic tests. gbiosciences.combiosynth.com Another key transformation of the carboxyl group is its conversion to an acid chloride . This is typically achieved by reacting this compound with reagents such as thionyl chloride, creating a highly reactive intermediate, N-tosyl-L-alaninyl chloride, which is useful for forming amide bonds in peptide synthesis. prepchem.com

Substitution can also occur at the sulfonamide nitrogen . Under basic conditions, the sulfonamide proton can be removed, and subsequent reaction with an alkylating agent, such as methyl iodide, can yield the N-alkylated product. monash.edu This modification can alter the steric and electronic properties of the molecule.

Furthermore, the α-carbon of this compound can undergo substitution, although this is less common. The acidity of the α-proton is increased by the adjacent carbonyl and N-tosyl groups, allowing for deprotonation with a strong base to form an enolate. This enolate can then react with electrophiles in α-substitution reactions. libretexts.org For example, the development of synthetic equivalents for the alanine (B10760859) β-anion has been achieved using organozinc reagents derived from β-iodoalanine derivatives, which can then be coupled with various electrophiles. orgsyn.org

Starting Material Reagent(s) Type of Substitution Product Reference(s)
This compoundThionyl chlorideAcyl substitutionN-tosyl-L-alaninyl chloride prepchem.com
This compound3-Indoxyl, coupling agentEsterificationThis compound 3-indoxyl ester gbiosciences.combiosynth.com
This compoundMethyl iodide, baseN-AlkylationN-methyl-N-tosyl-L-alanine monash.edu
β-Iodoalanine derivativeActivated zincFormation of organometallicAlanine β-anion equivalent orgsyn.org

Oxidation and Reduction Pathways of this compound and its Analogues

The functional groups within this compound and its derivatives are amenable to both oxidation and reduction, providing pathways to other valuable chiral building blocks.

The reduction of the carboxylic acid group in this compound yields the corresponding chiral amino alcohol, N-tosyl-L-alaninol. This transformation is a crucial step in the synthesis of other derivatives, such as N-tosyl aziridines. researchgate.net The reduction can be carried out using various reducing agents, with the choice of reagent depending on the desired selectivity and reaction conditions.

Conversely, the oxidation of derivatives of this compound can lead back to the carboxylic acid or to other oxidized species. For instance, N-tosyl α-amino aldehydes, which can be synthesized from this compound, can be oxidized to the corresponding N-tosyl α-amino acids using methods like the Pinnick-type oxidation. researchgate.net This transformation is often performed without epimerization, thus preserving the stereochemical integrity of the chiral center. researchgate.net

Starting Material Reaction Type Reagent(s) Product Reference(s)
This compoundReductionReducing agent (e.g., LiAlH4)N-tosyl-L-alaninol researchgate.net
N-tosyl α-amino aldehydeOxidationPinnick oxidation reagentsThis compound researchgate.net

Hydrolysis of the Tosyl Protecting Group for Amino Group Regeneration

A key function of the tosyl group in the chemistry of this compound is to act as a protecting group for the amino functionality. The regeneration of the free amine is a critical step in many synthetic sequences. The sulfonamide bond in N-tosyl amino acids is notably stable but can be cleaved under specific conditions. wikipedia.org

Traditional methods for the removal of the tosyl group often require harsh conditions. Treatment with strong acids, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), can effect the hydrolysis of the sulfonamide bond. Another common approach involves the use of strong reducing agents. The classical method utilizes sodium in liquid ammonia (B1221849). More contemporary reductive cleavage methods include the use of sodium naphthalenide. These harsh conditions, however, can potentially lead to undesirable side reactions or decomposition of sensitive functional groups within the molecule.

Method Reagent(s) Conditions Reference(s)
Acid HydrolysisHBr or H₂SO₄Strong acid wikipedia.org
Reductive CleavageSodium in liquid ammoniaStrong reducing agent wikipedia.org
Reductive CleavageSodium naphthalenideStrong reducing agent

Enantioselective Synthesis Approaches Utilizing N-Tosyl Groups

The N-tosyl group plays a significant role in asymmetric synthesis, not only as a protecting group but also as an activating group that influences the stereochemical outcome of reactions. The chirality inherent in this compound and its derivatives makes them valuable precursors and reagents in a variety of enantioselective transformations.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds. In its asymmetric variant, it is a powerful tool for the synthesis of chiral β-amino acids and 1,3-amino alcohols. N-tosyl imines, which can be derived from N-tosyl amino aldehydes, are excellent electrophiles in these reactions due to the electron-withdrawing nature of the tosyl group.

The use of N-tosyl imines in asymmetric Mannich-type reactions allows for high levels of stereocontrol. researchgate.net For example, the reaction of N-tosyl imines with a chiral Ni(II) complex of glycine, using a chiral auxiliary, proceeds with high diastereoselectivity to produce α,β-diamino acid derivatives. researchgate.net The stereochemical outcome of these reactions can often be predicted and controlled by the choice of catalyst and reaction conditions. Lewis acid-mediated allylations of β-alkoxy N-tosyl imines have been shown to proceed with high anti-diastereoselectivity, providing access to chiral 3-alkoxy homoallylic N-tosyl amines. researchgate.netnih.govnsf.govchemrxiv.org These products can be further transformed into valuable anti-1,3-amino alcohols. researchgate.netnsf.gov

Chiral N-tosyl aziridines are versatile synthetic intermediates that can be readily prepared from N-tosyl amino acids like this compound. The synthesis typically involves the reduction of the carboxylic acid to the corresponding N-tosyl amino alcohol, followed by cyclization. researchgate.net The N-tosyl group activates the aziridine (B145994) ring, making it susceptible to nucleophilic ring-opening reactions.

These ring-opening reactions are often highly regio- and stereoselective, proceeding via an SN2 mechanism. arkat-usa.org This allows for the introduction of a wide range of nucleophiles at either the C2 or C3 position of the aziridine ring, leading to the formation of diverse and stereochemically defined products. For instance, the copper-catalyzed regioselective ring-opening of an N-tosylaziridine with an aryl Grignard reagent has been used as a key step in the synthesis of homochiral compounds. researchgate.net The stereoselectivity of these reactions makes N-tosyl aziridines derived from this compound powerful tools for the construction of complex chiral molecules.

N-tosyl α-amino aldehydes, such as N-tosyl-L-alaninal, are valuable chiral building blocks for asymmetric carbon-carbon bond formation. These aldehydes can be prepared from this compound through various synthetic routes, including the hydrolysis of N-sulfinyl α-amino-1,3-dithianes. researchgate.net A key advantage of using N-protected α-amino aldehydes is their configurational stability, which minimizes racemization during subsequent reactions. researchgate.net

These chiral aldehydes can participate in a variety of stereoselective reactions. For example, they can undergo aldol (B89426) condensations and Wittig reactions to form new carbon-carbon bonds with a high degree of stereocontrol. researchgate.net The use of organocatalysts, such as proline and its derivatives, has been shown to be effective in catalyzing direct asymmetric aldol reactions involving aldehydes, leading to the formation of β-hydroxy ketones with high enantioselectivity. researchgate.netrsc.orglibretexts.org The ability to control the stereochemistry at the newly formed stereocenter makes N-tosyl α-amino aldehydes powerful tools in the synthesis of complex, biologically active molecules.

Mechanistic Investigations of this compound Reactions

Exploration of Reaction Kinetics and pH Dependency

The rate and pathway of reactions involving this compound can be significantly influenced by the pH of the reaction medium. While comprehensive kinetic data for a wide range of reactions involving this compound remains a subject of ongoing research, studies on related compounds and derivatives offer valuable insights.

For instance, the hydrolysis of esters of this compound has been shown to be pH-dependent. A study on the human leukocyte elastase-catalyzed hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) determined the kinetic constants at three different pH values, highlighting the influence of pH on the enzymatic reaction rate. nih.gov

General studies on the decomposition of N-chloro amino acids, which are structurally related to the products of N-chlorination of this compound, have demonstrated a clear pH dependency. The observed rate constant for the decomposition of N-chloro derivatives of branched-chain amino acids follows the equation kobs = k + kOH[OH-], indicating both a spontaneous and a hydroxide-assisted pathway. This suggests that at higher pH values, the rate of decomposition increases. While this data is not specific to this compound, it provides a strong indication that the stability and reactivity of its N-chlorinated derivative would also be pH-sensitive.

Proposed Cyclic Transition States in N-Chlorination Reactions

The mechanism of N-chlorination of sulfonamides, including this compound, and the subsequent reactions of the N-chloro products are areas of active investigation. One intriguing aspect is the potential involvement of cyclic transition states, which can have significant implications for the stereochemistry and efficiency of the reaction.

While direct experimental or computational evidence for a cyclic transition state in the N-chlorination of this compound is not yet extensively documented in publicly available literature, mechanistic studies of related systems provide plausible models. For example, in the reaction of sulfonimidoyl imines with homophthalic anhydride (B1165640) in the absence of a base, a novel eight-membered cyclic closed transition structure has been proposed. acs.org This transition state involves a proton transfer from the enol oxygen of the anhydride to the sulfur imide nitrogen, facilitating C-C bond formation. acs.org This precedent suggests that under specific conditions, the geometry and electronic properties of N-tosylated amino acids could favor the formation of cyclic transition states in reactions like N-chlorination.

In the decomposition of N-chloro-α-amino acids, a concerted mechanism has been proposed where dechlorination and decarboxylation occur simultaneously, leading to an imine intermediate via an imine-like transition state. While not explicitly cyclic in the traditional sense of involving a ring of atoms from the reactants, the concerted nature of this transition state implies a highly organized, cyclic arrangement of electrons.

Computational studies on the chlorination mechanism of N-tosyl aniline (B41778) have detailed the energy profile of the reaction but have not proposed a cyclic transition state for the chlorination step itself. researchgate.net However, the exploration of different reaction pathways and transition state structures is an ongoing effort in computational chemistry. Future theoretical studies focusing specifically on the N-chlorination of this compound may yet reveal the energetic feasibility of cyclic transition states, which could help explain observed reaction outcomes and guide the design of new synthetic methodologies.

N Tosyl L Alanine in Peptide and Peptidomimetic Chemistry

N-Tosyl-L-alanine as a Protecting Group in Peptide Synthesis

In peptide synthesis, the protection of reactive functional groups is crucial to control the formation of peptide bonds and prevent unwanted side reactions libretexts.orgresearchgate.net. The tosyl group is one of several protecting groups employed for the amino function of amino acids wikipedia.orgthieme-connect.de. This compound is commonly used as a building block, allowing the incorporation of the alanine (B10760859) residue into a growing peptide chain while the amino group is masked by the tosyl moiety .

Strategic Use of the Tosyl Group for Amino Acid Incorporation

The tosyl group is typically introduced by reacting the amino acid, L-alanine in this case, with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base wikipedia.org. This reaction yields this compound, where the tosyl group protects the alpha-amino group. The protected amino acid can then be coupled with another amino acid or a peptide chain using standard peptide coupling reagents google.com. The tosyl group's stability to various reaction conditions, including acidic and basic environments that might be used to remove other protecting groups, makes it valuable in synthetic strategies requiring differential deprotection wikipedia.orgthieme-connect.de. For instance, the tosyl group is stable under conditions used to cleave Boc (tert-butyloxycarbonyl) protecting groups thieme-connect.degoogle.com. This orthogonality allows for strategic, stepwise assembly of complex peptide sequences.

Methods for Selective Deprotection of the Tosyl Group

The removal of the tosyl group, or deprotection, is a critical step to liberate the free amino group for further coupling or as the final step in peptide synthesis . Traditional methods for removing the tosyl group from sulfonamides, including N-tosyl amino acids, often involve harsh conditions such as treatment with concentrated strong acids like HBr or H₂SO₄, or strong reducing agents like sodium in liquid ammonia (B1221849) or sodium naphthalenide wikipedia.orgthieme-connect.de. While effective, these methods can sometimes lead to unwanted side reactions or damage to the peptide chain thieme-connect.de.

Incorporation of this compound into Complex Peptide Architectures

This compound serves as a valuable building block for constructing complex peptide architectures. Its protected amino function allows for controlled coupling reactions, enabling the synthesis of peptides with specific sequences and lengths . The incorporation of this compound can be part of strategies for synthesizing linear peptides, cyclic peptides, or branched peptides.

Furthermore, this compound derivatives can be incorporated into peptidomimetics, which are compounds designed to mimic the biological activity of peptides but often with improved properties such as enhanced stability or bioavailability americanchemicalsuppliers.com. The tosyl group itself can influence the properties of the resulting peptidomimetic.

Research has shown the use of tosyl-protected amino acids, including this compound, in various coupling strategies for peptide synthesis. For instance, this compound has been used in studies exploring the synthesis of thioamide peptides researchgate.net. The strategic placement and removal of the tosyl group facilitate the controlled formation of amide or modified amide bonds necessary for building complex structures.

Conformational Analysis of this compound Containing Peptides

The presence of the tosyl group on the alanine residue can significantly influence the conformational preferences of peptides containing this compound. Conformational analysis is essential for understanding how the structure of a peptide relates to its biological activity.

Theoretical and Computational Studies of Peptide Conformational Preferences

Computational studies can help to elucidate the preferred dihedral angles of the peptide backbone (phi, ψ) and the side chain (χ) in the presence of the tosyl group. By exploring the potential energy surface, researchers can identify low-energy conformers and understand the barriers to interconversion between different conformations.

Influence of Tosyl Group on Peptide Backbone and Side Chain Conformations

Additionally, interactions between the tosyl group and other parts of the peptide, such as adjacent amino acid side chains or the peptide backbone itself, can stabilize specific conformations. These interactions can include van der Waals forces, electrostatic interactions, and potentially hydrogen bonding involving the sulfonyl oxygen atoms or the aromatic ring of the tosyl group.

Studies on the crystal structure of this compound derivatives have provided insights into the intermolecular interactions and conformational preferences in the solid state researchgate.net. For example, analysis of this compound 2,6-bishydroxylmethyl pyridine (B92270) monoester revealed intermolecular bonding involving the tosyl group researchgate.net. While solid-state conformations may differ from those in solution, they can provide valuable starting points and validation data for computational studies. Understanding these influences is crucial for designing peptides and peptidomimetics with desired three-dimensional structures and biological activities.

This compound in Peptidomimetic Design and Synthesis

This compound serves as a valuable building block and intermediate in the design and synthesis of peptidomimetics. Peptidomimetics are compounds designed to mimic the structural and functional properties of natural peptides but often possess enhanced characteristics such as improved metabolic stability, bioavailability, and pharmacological activity jocpr.comfrontiersin.org. The incorporation of modified amino acids or non-natural linkers is a common strategy in peptidomimetic design researchgate.net.

The tosyl (p-toluenesulfonyl) group on the amino group of L-alanine provides a stable protecting group that can influence the chemical properties and reactivity of the molecule, making it suitable for various synthetic transformations. This compound can be utilized in the synthesis of modified amino acid residues or incorporated into peptide chains that are subsequently modified to form peptidomimetic structures.

One area where this compound or related N-sulfonyl peptides have shown utility is in the creation of constrained peptide structures, which are a type of peptidomimetic unibo.it. For instance, N-sulfonyl peptides containing serine or threonine residues can undergo intramolecular cyclization reactions to form peptides incorporating a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group unibo.it. This cyclization, which can be achieved using reagents like bis(succinimidyl) carbonate (DSC) and a base, introduces conformational rigidity into the peptide backbone, a key feature in the design of many peptidomimetics aimed at mimicking specific bioactive conformations unibo.itnih.gov. Research has demonstrated that tosyl- or nosyl-protected peptides yield excellent results in this cyclization, providing a pathway to constrained peptidomimetics unibo.it.

Furthermore, this compound can serve as a starting material for the synthesis of reactive intermediates used in peptide and peptidomimetic synthesis. For example, N-acylbenzotriazoles, which can be synthesized from carboxylic acids including protected amino acids like N-Fmoc-L-alanine, are versatile building blocks for constructing peptides, peptide conjugates, and peptidomimetics researchgate.net. While this compound itself is a protected amino acid, the principle of activating the carboxylic acid via a benzotriazole (B28993) derivative could potentially be applied to this compound for coupling reactions in peptidomimetic synthesis.

The synthesis of this compound derivatives, such as this compound chloromethyl ketone, has also been reported nih.gov. Such derivatives can potentially be used as affinity labels or in the synthesis of enzyme inhibitors, which often fall under the umbrella of peptidomimetics or related bioactive molecules. Another derivative, this compound 3-indoxyl ester, is used as a reagent for analyzing leukocytes cephamls.combiosynth.com. While its direct role in peptidomimetic synthesis is not explicitly detailed in the provided snippets, the modification of the carboxyl group highlights the potential for this compound to be functionalized for various applications, including the creation of probes or substrates relevant to biological targets addressed by peptidomimetics.

Applications of N Tosyl L Alanine in Asymmetric Synthesis

N-Tosyl-L-alanine as a Chiral Auxiliary

Chiral auxiliaries are widely used in asymmetric synthesis to temporarily incorporate chirality into a molecule, influence the stereochemical outcome of a reaction, and then be removed. This compound and its derivatives have been explored for this purpose.

Facilitation of Diastereoselective Reactions with N-Acryloyl Derivatives

N-Acryloyl derivatives of chiral amino acids, including L-alanine, have been investigated as chiral auxiliaries in diastereoselective reactions such as Diels-Alder reactions. unirioja.es These derivatives can form complexes with Lewis acids, influencing the approach of a reacting species and leading to preferential formation of one diastereomer over the other. The stereochemical outcome can depend on the specific amino acid derivative and the Lewis acid catalyst used. For instance, studies involving N-acryloyl L-alanine methyl ester in reactions with cyclopentadiene (B3395910) showed dependence on the Lewis acid for diastereoselectivity. unirioja.es

Role in Chiral Packing Materials for Enantioseparation

Chiral stationary phases (CSPs) are crucial for separating enantiomers using techniques like high-performance liquid chromatography (HPLC). Derivatives of amino acids, including those related to alanine (B10760859), have been incorporated into CSPs. These materials facilitate enantioseparation by forming transient diastereomeric complexes with the analytes, allowing for differential retention and separation of enantiomers. mdpi.com While this compound itself might not be directly immobilized, related L-alanine units have been used in the development of CSPs. For example, chiral stationary phases based on calix uni.luarene functionalized with L-alanine units have been prepared and evaluated for the enantioseparation of various compounds, including 3,5-dinitrobenzoyl derivatives of amino acids. nih.gov The interaction between the chiral selector on the stationary phase and the analyte's enantiomers is key to achieving separation. mdpi.com

Stereocontrol in Reactions Mediated by N-Tosyl Derivatives

N-Tosyl derivatives play a role in achieving stereocontrol in various organic transformations. The tosyl group can influence the electronic and steric properties of the molecule, impacting the reaction pathway and the stereochemical outcome. For example, N-tosyl imines have been utilized as electrophiles in stereoselective reactions, such as asymmetric additions. acs.orgrsc.org The presence of the tosyl group activates the imine for nucleophilic attack and can work in conjunction with chiral catalysts or auxiliaries to induce asymmetry. Studies have shown that reactions involving N-tosyl imines can proceed with high yields and excellent diastereoselectivities under optimized conditions, often involving specific catalysts or chiral auxiliaries. acs.org

Development of Chiral Catalysts and Reagents Derived from this compound

This compound serves as a chiral building block for the development of more complex chiral catalysts and reagents used in asymmetric synthesis. By incorporating the chiral alanine scaffold, researchers can design catalysts or reagents that can induce enantioselectivity in various reactions. For instance, tosylated L-amino acid derivatives have been synthesized and used as organocatalysts in asymmetric transformations, such as the reaction of allyl-trichlorosilane with aldehydes to produce homoallylic alcohols with high enantioselectivity. mdpi.com While the specific examples in the search results might focus on tosylated phenylalanine or other amino acids, the principle applies to this compound as a potential precursor for similar chiral catalytic systems. The design of these catalysts often involves utilizing the hydrogen bonding or cooperative catalytic abilities of the amino acid derivative to control the stereochemical outcome of the reaction. mdpi.comrsc.org Furthermore, chiral phase-transfer catalysts derived from amino acids have been developed for asymmetric alkylation reactions, demonstrating the utility of amino acid scaffolds in creating effective chiral reagents. researchgate.net

Biochemical Interactions and Enzymatic Studies Involving N Tosyl L Alanine

N-Tosyl-L-alanine as an Enzymatic Substrate or Inhibitor

This compound can function as either a substrate or an inhibitor in enzymatic reactions, contingent upon the specific enzyme and the prevailing reaction conditions . This dual capacity makes it useful for probing enzyme activity and specificity. The tosyl group influences how the compound interacts with the enzyme's active site .

Interaction with Serine Proteases and other Proteolytic Enzymes

This compound, and particularly its derivatives like this compound 3-indoxyl ester, are known to interact with proteases, enzymes that catalyze the hydrolysis of peptide bonds gbiosciences.combiosynth.com. Serine proteases are a major class of enzymes targeted by tosyl-modified compounds . While this compound itself is mentioned in the context of enzymatic studies involving serine proteases, related compounds such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) are well-established irreversible inhibitors of chymotrypsin-like serine proteases, alkylating a histidine residue in the active site sigmaaldrich.commedcraveonline.comtandfonline.com. This suggests a broader interaction profile of tosyl-alanine derivatives with proteolytic enzymes. This compound 3-indoxyl ester, for example, is a chromogenic substrate for detecting esterase and peptidase activity; its enzymatic hydrolysis releases indoxyl, which can be detected visually or quantitatively biosynth.com. This type of interaction highlights its use as a reporter molecule for enzyme activity.

Investigations into Enzyme Mechanism Elucidation

The interaction of this compound and its derivatives with enzymes provides a means to investigate enzyme mechanisms . By acting as substrates or inhibitors, these compounds can help researchers understand the catalytic process, the nature of the active site, and the factors influencing enzyme specificity . For instance, studies using tosyl-modified inhibitors like TPCK have contributed to understanding the active site residues involved in catalysis in serine proteases sigmaaldrich.commedcraveonline.com. The use of this compound 3-indoxyl ester as a chromogenic substrate allows for the quantitative analysis of enzyme activity, aiding in kinetic studies and the elucidation of reaction rates and mechanisms biosynth.com.

Molecular Targeting and Pathway Modulation by this compound

The primary molecular targets of this compound are enzymes, particularly proteases . By interacting with these enzymes, this compound can modulate biochemical pathways in which these enzymes are involved .

Binding to Enzyme Active Sites and Inhibition Mechanisms

This compound can inhibit enzyme activity by binding to the active site, thereby preventing the natural substrate from accessing the catalytic machinery . This binding can be reversible or irreversible, depending on the specific interaction. While direct detailed mechanisms of this compound binding are not extensively described in the provided context, related tosyl-modified inhibitors like TPCK are known to form covalent bonds with residues in the active site, leading to irreversible inhibition sigmaaldrich.commedcraveonline.comontosight.ai. This suggests that the tosyl group and the alanine (B10760859) moiety can facilitate specific interactions within the enzyme's binding pocket. The active site of an enzyme is a specific region with a three-dimensional structure formed by amino acid residues that bind the substrate and participate in catalysis mmcmodinagar.ac.in. The interaction involves various weak forces such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic interactions mmcmodinagar.ac.in.

Role in Modulating Biochemical Pathways

Through its interactions with enzymes, particularly proteases, this compound can modulate biochemical pathways . Proteases are involved in a wide range of cellular processes, including protein turnover, signal transduction, and activation of zymogens medcraveonline.com. By inhibiting protease activity, this compound can potentially influence these pathways. For example, inhibitors of proteolytic enzymes can impact processes involved in disease progression ontosight.ai. The use of this compound derivatives as tools in enzymatic studies allows for the investigation of the roles of specific enzymes in various biochemical cascades .

Comparative Biochemical Activity with Related N-Acylated Alanine Derivatives

Here is a table summarizing some comparative aspects of N-acylated alanine derivatives based on the search results:

Compound NameN-Acyl GroupKey PropertiesApplications/Biochemical Role
This compoundTosyl (-SO₂C₆H₄CH₃)Hydrophobic, enzyme-substrate specificity Enzyme assays, biochemical tool, peptide synthesis chemimpex.com
N-Succinyl-DL-alanineSuccinyl (-COCH₂CH₂COOH)Enhanced solubility in ionic liquids Excipient in non-toxic ionic liquids
N-Tosyl-L-phenylalanineTosyl + PhenylBulky aromatic side chain Enzyme inhibition (e.g., TPCK as serine protease inhibitor) sigmaaldrich.commedcraveonline.com
N-Lauroyl-L-alanineLauroylMild surfactant Surfactant in biocompatible systems, enzyme inhibition
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-Boc + TrifluoromethylEnhanced lipophilicity, metabolic stability Enzyme inhibition studies, modulating biological pathways

This table highlights that modifications to the N-acyl group, as well as substitutions on the alanine moiety, can lead to diverse biochemical behaviors and applications among N-acylated alanine derivatives .

Studies of Enzyme Inhibition Stereochemistry

The stereochemistry of interactions between enzymes and inhibitors is a critical determinant of biological activity and specificity. Enzymes, being chiral macromolecules, often exhibit a high degree of selectivity for the stereoisomers of their substrates and inhibitors. Studies involving this compound have contributed to understanding these stereochemical preferences in certain enzymatic systems.

This compound, as a derivative of the chiral amino acid L-alanine, possesses defined stereochemistry at the alpha-carbon. This structural feature influences how it interacts with the stereospecific binding sites of enzymes. The active site of an enzyme is a three-dimensional region with a unique conformation and arrangement of bonding groups that is complementary to its specific substrate or inhibitor. libretexts.org This complementarity, based on shape and ionic properties, dictates the binding affinity and the potential for inhibition. libretexts.org

Research into enzyme inhibition has shown that even small changes in the stereochemistry of a compound can significantly alter its inhibitory potency or even abolish the interaction entirely. Enzymes can distinguish between D- and L-stereoisomers, binding one but not the other. libretexts.org This stereoselectivity is a fundamental aspect of enzyme function and is exploited in the design of highly specific enzyme inhibitors. The binding site in enzymes like chymotrypsin (B1334515) and trypsin, for instance, is a three-dimensional hydrophobic pocket that accommodates specific amino acid residues based on their size and character. cutm.ac.in Variations in the amino acid residues within these binding pockets determine the enzyme's substrate specificity. wou.edu

While direct detailed studies focusing solely on the stereochemistry of this compound as an enzyme inhibitor were not extensively found in the provided search results, related tosylated amino acid derivatives and general principles of enzyme stereospecificity offer insights. For example, Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a tosylated phenylalanine derivative, is a known inhibitor that binds highly specifically to chymotrypsin, but not trypsin, highlighting the role of the amino acid side chain and the tosyl group in directing specificity. cutm.ac.in This suggests that the L-configuration of the amino acid moiety, along with the tosyl group, plays a crucial role in the recognition and binding within the enzyme's active site.

Studies on other enzyme systems, such as amino acid oxidases and racemases, further underscore the importance of stereochemistry. These enzymes exhibit strict enantioselectivity, acting on either L- or D-amino acids due to the precise spatial arrangement of residues in their active sites. nih.govmdpi.com The "lock-and-key" and "induced-fit" models of enzyme-substrate binding illustrate how the enzyme's active site is structured to interact specifically with a particular stereochemistry. libretexts.org

Although specific kinetic parameters for the stereospecific inhibition by this compound were not available, the general principles of enzyme stereochemistry strongly suggest that its inhibitory activity, if any, would be highly dependent on the enzyme's binding site architecture and its stereochemical preference for the L-configuration of the alanine residue. The tosyl group, being bulky and hydrophobic, would also contribute to the binding interaction, likely influencing the orientation and fit of the molecule within the active site.

The synthesis of N-(p-toluenesulfonyl)-d,l-alanine and N-(p-toluenesulfonyl)-L-valine, and their structural studies, indicate the chemical feasibility of preparing such tosylated amino acids with defined stereochemistry for biochemical investigations. researchgate.net The use of N-tosyl imines in stereoselective synthesis of amino acid derivatives also points to the influence of the tosyl group on stereochemical outcomes in chemical reactions, which can be extrapolated to biological interactions. acs.orgnih.gov

Further detailed research is needed to fully elucidate the stereochemical aspects of this compound's interaction with specific enzymes, including quantitative data on binding affinities and inhibition constants for different stereoisomers if applicable. Such studies would likely involve techniques like enzyme kinetics, X-ray crystallography of enzyme-inhibitor complexes, and potentially NMR spectroscopy to probe the molecular interactions at the active site. gla.ac.ukstikesbcm.ac.id

Here is a hypothetical data table illustrating the type of data that would be relevant to studies on enzyme inhibition stereochemistry involving this compound, based on general principles observed with other enzyme inhibitors and amino acid derivatives. Note: This table contains illustrative data, not actual experimental results for this compound.

Enzyme TestedInhibitorStereochemistryIC₅₀ (µM)Kᵢ (µM)Notes
Hypothetical Enzyme AN-Tosyl-AlanineL10.58.2Competitive Inhibition
Hypothetical Enzyme AN-Tosyl-AlanineD>1000>500Minimal Inhibition
Hypothetical Enzyme BN-Tosyl-AlanineL50.340.1Non-Competitive Inhibition
Hypothetical Enzyme BN-Tosyl-AlanineD800.5750.2Weak Inhibition

This table format, if populated with actual experimental data for this compound against relevant enzymes, would provide valuable insights into the stereochemical requirements for its inhibitory activity.

Advanced Spectroscopic Characterization and Computational Modeling

Spectroscopic Techniques for Structural Elucidation of N-Tosyl-L-alanine Derivatives

Spectroscopic techniques are indispensable tools for confirming the structure, assessing the purity, and analyzing the characteristics of this compound and compounds derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary method for confirming the structural integrity of this compound and its derivatives journalcsij.comsemanticscholar.orgarkat-usa.org. It provides detailed information about the carbon-hydrogen framework and the chemical environment of different nuclei within the molecule. For this compound itself, characteristic signals are observed corresponding to the methyl group on the alanine (B10760859) residue, the methyl group on the tosyl moiety, the methylene (B1212753) protons (if present in derivatives), the aromatic protons, the alpha proton, and the N-H proton prepchem.com.

NMR spectroscopy is also routinely employed for assessing the purity of synthesized this compound. Analysis of the NMR spectrum allows for the identification and quantification of impurities, including residual solvents and reaction byproducts . Quantitative ¹H NMR (qNMR) can be used for the absolute determination of purity by comparing the integrals of specific signals from the analyte to those of a known internal standard ox.ac.uk.

Specific NMR data for this compound includes ¹H NMR (DMSO-D6) δ 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO2H), 7.41 (d, JAB =8, 2H) and 7.75 (d, JAB =8, 2H) [center of pattern: 7.58; ΔVAB =20.49 Hz], 8.03 (br d, J=8, 1H)(NH) prepchem.com.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound derivatives and to gain insights into their fragmentation patterns semanticscholar.orgorgsyn.org. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the confirmation of the molecular formula semanticscholar.org.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in conjunction with MS for the analysis of organic molecules. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS or MSⁿ), involves the collision-induced dissociation of parent ions into smaller fragment ions. The pattern of these fragments can provide valuable structural information researchgate.net. For example, studies on related tosylated compounds and amino acid derivatives have utilized MS to analyze fragmentation pathways and confirm structures semanticscholar.orgresearchgate.net.

HRMS data for a tosylated indole (B1671886) derivative, for instance, confirmed its molecular formula C₂₂H₂₄N₂O₆S with a molecular ion peak at m/z 445.0154 [M+1]⁺ semanticscholar.org. While specific fragmentation data for this compound itself from the searches is limited, MS is a standard technique for verifying the molecular weight and analyzing the fragmentation of such organic compounds.

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for analyzing the chiral properties of molecules like this compound, which possesses a chiral center at the alpha-carbon due to its L-alanine moiety nih.govresearchgate.net. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample in the UV-Vis range nih.gov.

ECD spectra provide information about the conformation and enantiomeric purity of chiral molecules researchgate.net. It is widely used to determine the enantiomeric excess of chiral compounds in solution nih.gov. Studies on other chiral amino acids and N-tosyl derivatives have demonstrated the utility of ECD in understanding their chiroptical properties and conformational behavior nih.govresearchgate.netacs.orgmpg.de. While specific ECD spectra for this compound were not found in the immediate search results, the principles and applications of ECD spectroscopy make it a relevant technique for its chiral analysis.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives by analyzing the vibrations of chemical bonds journalcsij.comsemanticscholar.orgorgsyn.org. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), providing a "fingerprint" of the molecule s-a-s.orglibretexts.orglibretexts.orgbellevuecollege.edu.

For this compound, key functional groups include the N-H bond, the C=O bond (carboxylic acid), the S=O bonds (sulfonamide), and the C-H bonds (aliphatic and aromatic) prepchem.com. The IR spectrum of this compound in CHCl₃ shows characteristic bands at 1726 cm⁻¹ (C=O), 1340 cm⁻¹ and 1165 cm⁻¹ (S=O), and 1095 cm⁻¹ prepchem.com.

Other characteristic IR absorption ranges for common functional groups found in tosylated amino acid derivatives include N-H stretching vibrations around 3300-3500 cm⁻¹, C=O stretching vibrations typically between 1670-1780 cm⁻¹, and aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ s-a-s.orglibretexts.orglibretexts.org. The presence and position of these bands in the IR spectrum help confirm the structure and identify the functional groups present in this compound derivatives.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement experimental spectroscopic data, allowing for a deeper understanding of the molecular properties and behavior of this compound and its derivatives dergipark.org.trresearchgate.net. These methods can predict structural parameters, electronic properties, and reaction pathways.

Quantum mechanical (QM) calculations are a fundamental tool in computational chemistry used to investigate the electronic structure and properties of molecules researchgate.netdergipark.org.trresearchgate.netsfu.ca. These calculations can provide information on parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential dergipark.org.trresearchgate.net.

For this compound and its derivatives, QM calculations, including Density Functional Theory (DFT) and ab initio methods, can be used to optimize molecular geometries and calculate electronic properties dergipark.org.trresearchgate.netnih.gov. These calculations can help understand the reactivity of the molecule, predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies, and analyze the nature of chemical bonds dergipark.org.trresearchgate.netnih.gov.

Studies on amino acids and their derivatives have utilized QM calculations to determine chemical shielding tensors, which are related to NMR chemical shifts nih.gov. Computational studies have also been employed to model ECD spectra and understand the electronic features associated with chirality in tosylated derivatives researchgate.net. Furthermore, DFT calculations can support experimental findings and provide a theoretical basis for observed enantioselectivity in reactions involving tosylated amino acid derivatives researchgate.net. The energy of HOMO and LUMO and the band gap can be determined to understand the chemical reactivity dergipark.org.tr. Molecular electrostatic potential can also be calculated to predict electrophilic and nucleophilic regions dergipark.org.tr.

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics (MD) simulations are a computational technique used to investigate the structural, dynamical, and thermodynamical properties of molecular systems, including biomolecules in solution mdpi.com. This method tracks the movement of atoms and molecules over time, providing insights into their behavior and preferred conformations in a given environment mdpi.com. While general studies on alanine dipeptide and other tosylated amino acid derivatives using MD simulations exist, specific detailed MD simulation studies focusing solely on the conformational landscape of this compound in solution are not extensively detailed in the provided search results.

However, related studies on alanine dipeptide highlight the ability of MD simulations to explore conformational dynamics and identify different time-scales in conformational changes nih.gov. Simulations of alanine-based peptides in water have suggested that simulating peptide folding in water is possible uq.edu.au. The conformational space accessible to peptides, even with numerous rotatable dihedral angles, can be explored using MD simulations, revealing significantly populated conformers uq.edu.au. Studies on other dipeptides like Ala-Pro in water using MD simulations have shown that dipeptides can adopt different conformations, including extended and curled backbones, with specific dihedral angles being critical researchgate.net. These studies also indicate that the hydration of the dipeptide can depend on its conformation and the water model used in the simulation researchgate.net.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Conformational Stability

Density Functional Theory (DFT) is a quantum mechanical computational method widely used to study the electronic structure, stability, and reactivity of molecules. DFT calculations can provide insights into the energetics of different conformers and the transition states involved in chemical reactions.

Studies utilizing DFT have investigated the conformational analysis of related dipeptide models, such as N-formyl-L-serine-L-alanine-NH2. These studies reveal that DFT calculations can identify stable conformers and analyze their relative stabilities nih.gov. For the N-formyl-L-serine-L-alanine-NH2 dipeptide, DFT calculations indicated that the most stable conformer was in the β-turn region of the Ramachandran map and involved multiple hydrogen bonds nih.gov.

While direct DFT studies specifically focused on the reaction mechanisms involving this compound are not extensively detailed in the provided results, related research highlights the use of DFT in studying reaction mechanisms of tosylated compounds and amino acid derivatives. For instance, DFT has been used in combined quantum mechanical/molecular mechanical (QM/MM) investigations of enantioselective reactions catalyzed by enzymes, where DFT is applied to the QM part of the model to study reaction barriers and transition states uni-duesseldorf.de. Studies on the hydrocyanation of imines have also utilized computational analysis, including DFT, to understand stereoselection models mdpi.com.

For this compound, DFT studies could be employed to:

Determine the optimized geometries and relative energies of different possible conformers in isolation (gas phase) and in the presence of implicit or explicit solvent molecules.

Investigate the energy barriers for interconversion between different conformers.

Study potential reaction mechanisms in which this compound is involved, such as reactions at the carboxylic acid group, the sulfonamide nitrogen, or the methyl group of the alanine moiety. DFT could help elucidate transition state structures and activation energies, providing a theoretical basis for understanding the reaction pathways and kinetics.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a crucial role in determining the conformation and stability of molecules. Hydrogen bonds can occur within a single molecule when a hydrogen atom bonded to an electronegative atom (like N, O, or F) interacts with another electronegative atom within the same molecule libretexts.orgjchemrev.com.

While specific details on intramolecular hydrogen bonding within this compound are not explicitly provided in the search results, the general principles of intramolecular hydrogen bonding in molecules containing N-H and C=O or O-H groups are well-established libretexts.orgjchemrev.com. This compound contains an N-H group from the sulfonamide and a carboxylic acid group (C=O and O-H). These functional groups have the potential to form intramolecular hydrogen bonds.

Studies on related systems, such as alanine zwitterion, highlight the importance of intramolecular hydrogen bonds in the gas phase, although in solution and crystal, intermolecular hydrogen bonds with the solvent or neighboring molecules often compete and can become dominant arxiv.org. In L-alanine zwitterion, intramolecular hydrogen bonds can form between the amino group and the carbonyl oxygen, contributing to energetically favorable conformations in the gas phase arxiv.org.

For this compound, potential intramolecular hydrogen bonds could exist between:

The hydrogen atom on the sulfonamide nitrogen and one of the oxygen atoms of the carboxylic acid group.

The hydrogen atom of the carboxylic acid hydroxyl group and the oxygen atom of the sulfonyl group or the sulfonamide nitrogen.

Computational methods like DFT and AIM (Atoms in Molecules) topological analysis can be used to characterize the nature and strength of these intramolecular hydrogen bonds nih.gov. AIM analysis, for example, has been used to characterize intramolecular hydrogen bonding in β-turn structures of a serine-alanine dipeptide model nih.gov. Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide experimental evidence for the presence and nature of hydrogen bonds by showing characteristic shifts in vibrational frequencies or chemical shifts jchemrev.com.

Derivatization Strategies for Enhanced Functionality and Analytical Applications

Chemical Derivatization for Altered Physicochemical Properties

Chemical derivatization of N-Tosyl-L-alanine can significantly alter its physicochemical properties, which is particularly useful for analytical techniques like chromatography.

Enhancing Hydrophobicity and Basicity for Chromatographic Separation

Derivatization is often used to make polar compounds, such as amino acids, more amenable to separation by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC mz-at.deshimadzu.com. Amino acids are highly polar and can be difficult to analyze directly by GC as they may decompose or exhibit poor chromatographic behavior mz-at.de. Introducing hydrophobic groups through derivatization increases their retention in reversed-phase chromatography shimadzu.com. While the search results did not specifically detail derivatization of this compound to enhance its own hydrophobicity or basicity for chromatography, they highlight the general principle of derivatizing amino acids to improve their chromatographic separation by altering these properties mz-at.deshimadzu.com. The tosyl group itself confers enhanced hydrophobicity to alanine (B10760859) compared to the parent amino acid .

Introduction of Chromophores or Fluorophores for Detection

Many analytes lack inherent chromophores or fluorophores, making their detection by standard UV-Vis absorption or fluorescence spectroscopy challenging libretexts.orgjasco-global.com. Derivatization can introduce these functional groups, enabling sensitive detection libretexts.orgjasco-global.com. This is a common practice in amino acid analysis, where amino acids are derivatized with reagents containing chromophores or fluorophores before chromatographic separation and detection jasco-global.comnih.gov. While the search results primarily discuss the use of this compound derivatives as chromogenic or fluorogenic substrates rather than derivatizing this compound itself for detection, the principle is related. For instance, this compound 3-indoxyl ester is a derivative that releases 3-indoxyl, which can then be detected colorimetrically .

This compound Derivatives as Molecular Tools and Reagents

Derivatives of this compound function as valuable molecular tools and reagents in various biochemical and diagnostic applications.

Diagnostic Applications (e.g., Leukocyte Esterase Detection)

This compound derivatives are notably used in diagnostic tests, particularly for detecting enzyme activity. A prominent example is the detection of leukocyte esterase, an enzyme released by white blood cells and an indicator of infection wikipedia.org. This compound 3-indoxyl ester is a specific substrate used in such tests biosynth.comcephamls.commoleculardepot.com. Leukocyte esterase hydrolyzes the ester bond in this compound 3-indoxyl ester, releasing indoxyl biosynth.comresearchgate.net. The indoxyl then reacts with a diazonium salt to form a colored azo dye, allowing for the detection and potentially quantitative analysis of leukocyte esterase activity biosynth.comresearchgate.net. This principle is applied in diagnostic devices for detecting leukocyte esterase in samples like urine or wound exudates biosynth.comcephamls.com.

Research Findings on Leukocyte Esterase Detection:

DerivativeApplicationDetection MechanismSample TypeReference
This compound 3-indoxyl esterDetection of Leukocyte EsteraseEnzymatic hydrolysis to release indoxyl, followed by coupling with diazonium salts to form a colored product.Urine, Wound Exudates biosynth.comcephamls.comresearchgate.net
3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole (PE)Quantitative determination of Leukocyte EsteraseReacts with LE/urine, products react with silver coating causing resistivity change.Urine rsc.org

Studies have explored the use of this compound 3-indoxyl ester in rapid screening methods for urinary tract infections biosynth.com. A paper-based analytical device utilizing 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole (PE), a related compound, has shown promising results for the quantitative determination of leukocyte esterase in urine, demonstrating high sensitivity and specificity for UTI diagnosis compared to traditional urine dipsticks rsc.org.

Protein Labeling in Proteomics Studies

This compound and its derivatives can be utilized in protein labeling strategies, which are essential in proteomics for studying protein interactions, modifications, and localization netascientific.comresearchgate.net. While the search results did not provide specific examples of this compound itself being directly used to label proteins, they indicate that Tosyl-L-alanine is utilized in protein labeling for proteomics studies netascientific.com. The tosyl group can serve as a protecting group or a handle for further chemical modifications, and tosyl-containing reagents are known in the context of activity-based protein profiling (ABPP), a chemical proteomics technique rsc.org. For example, tosyl-L-phenylalanine chloromethyl ketone (TPCK), a related compound, has been used to identify critical residues in enzyme active sites rsc.org.

Development of Novel Analytical Methods Utilizing this compound Derivatization

The unique properties of this compound derivatives have facilitated the development of novel analytical methods. As discussed in Section 7.2.1, the use of this compound 3-indoxyl ester has been central to developing diagnostic tests for leukocyte esterase activity biosynth.comcephamls.comresearchgate.net. Furthermore, the development of a paper-based device using a related tosyl alanine derivative for the quantitative detection of leukocyte esterase highlights the potential for creating new point-of-care analytical tools rsc.org. The inherent properties conferred by the tosyl group and the ability to introduce detectable moieties or reactive groups through derivatization make this compound a valuable starting material for designing tailored reagents for specific analytical challenges . The general principle of derivatizing analytes to improve chromatographic separation and detection sensitivity is a cornerstone of modern analytical chemistry, and this compound derivatives fit within this framework shimadzu.comjasco-global.comresearchgate.net.

Medicinal Chemistry and Biological Activity of N Tosyl L Alanine Derivatives

Antimicrobial Activity of N-Tosyl-L-alanine and its Derivatives

Studies have evaluated the effectiveness of this compound and its derivatives against a range of bacterial pathogens. These investigations aim to identify compounds with potent inhibitory effects that could serve as potential new antimicrobial agents, particularly in the face of rising antibiotic resistance. mdpi.com

Minimum Inhibitory Concentrations (MICs) against Bacterial Pathogens

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been determined for these compounds against various bacterial strains. frontiersin.orgjmb.or.kr For certain derivatives of this compound, MIC values have been reported to range from 0.5 to 1.0 mg/mL against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific pathogens against which promising results have been observed include Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Comparative Efficacy Studies with Conventional Treatments

Comparative studies have been conducted to assess the antimicrobial efficacy of N-tosyl derivatives relative to conventional antibiotic treatments. nih.gov Findings from such investigations have revealed that certain N-tosyl derivatives demonstrated superior antimicrobial activity when compared to established conventional treatments. This suggests that these derivatives hold potential as alternative therapeutic agents for combating bacterial infections.

Antitumor Activity and Apoptosis Induction

Beyond their antimicrobial effects, this compound and its derivatives have also been investigated for their potential antitumor properties. Research in this area has explored their effects on cancer cell lines and in in vivo tumor models, seeking to understand their mechanisms of action in inhibiting cancer growth. acs.org

In Vitro Studies in Cancer Cell Lines (e.g., HeLa, MCF-7)

In vitro studies have demonstrated that this compound can induce apoptosis, a form of programmed cell death, in various cancer cell lines. Notably, this effect has been observed in prominent cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govrsc.orgjapsonline.com The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, have been determined for this compound in these cell lines. For HeLa cells, the IC50 was found to be 10 µM, while for MCF-7 cells, it was 15 µM.

Mechanisms Involving Oxidative Stress

The mechanism by which this compound induces apoptosis in cancer cells has been linked to the generation of reactive oxygen species (ROS). Increased levels of ROS can lead to a state of oxidative stress within the cell. mdpi.commdpi.com This oxidative stress disrupts cellular homeostasis and can trigger various cell death pathways, including apoptosis. mdpi.commdpi.comnih.gov Thus, the antitumor activity of this compound in cancer cell lines like HeLa and MCF-7 is mediated, at least in part, through the induction of oxidative stress.

In Vivo Investigations in Murine Tumor Models

Preclinical in vivo investigations have also been conducted to evaluate the efficacy of this compound in inhibiting tumor growth. acs.orgdovepress.com Studies utilizing murine tumor models have shown promising results. acs.org Administration of this compound intraperitoneally at a dose of 30 mg/kg significantly reduced tumor size in these models. These in vivo findings further support the potential of this compound as a therapeutic agent for cancer therapy, highlighting its ability to exert antitumor effects within a living system.

Enzyme Inhibitor Development for Therapeutic Targets

This compound derivatives have been explored for their potential as enzyme inhibitors, targeting various enzymes involved in disease pathways. ontosight.airesearchgate.net This area of research focuses on developing therapeutic agents that can modulate specific enzymatic activities. ontosight.ai

Protease Inhibitors and their Therapeutic Potential

Proteases are enzymes that play critical roles in numerous cellular processes, and their dysregulation is implicated in various diseases. medcraveonline.com Consequently, proteases represent viable drug targets. medcraveonline.com this compound derivatives, particularly those with a chloromethyl ketone moiety, have been identified as protease inhibitors. ontosight.ai For instance, N-Tosyl-DL-alanine chloromethyl ketone is known for its inhibitory effects on certain enzymes, particularly proteases. ontosight.ai Chloromethyl ketone groups act as alkylating agents, capable of covalently binding to and irreversibly inhibiting enzyme active sites. ontosight.ai This property makes such compounds valuable for studying enzyme mechanisms and developing therapeutic agents for diseases involving proteolytic enzymes, such as cancer, arthritis, and infectious diseases. ontosight.ai

Another related compound, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), is a well-known serine/cysteine protease inhibitor. medcraveonline.comresearchgate.netmdpi.com TPCK has been shown to inhibit serine proteases by irreversibly binding to a histidine residue in the active site. medcraveonline.com While this compound chloromethyl ketone specifically targets proteases, studies on related tosyl-protected amino acid chloromethyl ketones like TPCK provide insights into the mechanism of action and therapeutic potential of this class of inhibitors. medcraveonline.comresearchgate.netmdpi.com Research on TPCK has demonstrated its effects against Leishmania amazonensis and Leishmania infantum, highlighting the potential of protease inhibitors derived from tosyl-protected amino acids as alternative treatments for leishmaniasis by targeting essential parasite serine proteases. mdpi.comnih.gov

Inhibition of Key Inflammatory Pathways (e.g., NF-κB Activation)

Inflammation is a complex biological response involved in various diseases, and the NF-κB signaling pathway is a key regulator of inflammatory gene expression. nih.govresearchgate.net Inhibiting NF-κB activation is a therapeutic strategy for inflammatory conditions. nih.govresearchgate.net While this compound itself is not directly cited as an NF-κB inhibitor in the provided context, a related compound, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), has been reported to inhibit NF-κB activation. researchgate.netmdpi.com TPCK inhibits the expression of inflammatory mediators by blocking NF-κB activation. researchgate.net Studies have shown that TPCK inhibits IκB kinase (IKK) activation and directly blocks IKK activity in vitro. researchgate.net This inhibition appears to occur through the modification of a thiol group in IKK, specifically Cys-179 of IKKβ. researchgate.net TPCK also inhibits the DNA binding of p65/RelA, another component of the NF-κB complex, by modifying Cys-38 of p65/RelA. researchgate.net These findings suggest that related tosyl-protected amino acid derivatives, like TPCK, can interfere with key components of the NF-κB pathway, offering a potential mechanism for their anti-inflammatory effects. researchgate.net

Stereospecificity of Enzyme Inhibition

Stereospecificity is a critical aspect of enzyme inhibition, as enzymes often exhibit a preference for a particular stereoisomer of a substrate or inhibitor. While direct information on the stereospecificity of this compound as an enzyme inhibitor is limited in the provided search results, the use of this compound (specifically the L-isomer) in synthesis and studies involving enzymes suggests that the stereochemistry at the alpha-carbon is important for its interactions. netascientific.com Research on related compounds, such as the comparison of the activity of different amino acid esters as substrates for proteases like alpha-lytic protease and porcine elastase, indicates that the L-configuration is often preferred by these enzymes. cdnsciencepub.com For example, esters of L-alanine were found to be the best substrates for both enzymes compared to D-alanine esters. cdnsciencepub.com This highlights the general principle of stereospecificity in enzyme-substrate and enzyme-inhibitor interactions, which would likely extend to this compound derivatives when acting as enzyme inhibitors. Studies involving the stereoselective synthesis of amino acid derivatives for enzyme inhibition further underscore the importance of stereochemistry in this field. researchgate.netmdpi.com

Bioconjugation Applications for Targeted Drug Delivery

Bioconjugation involves the covalent linking of molecules, and it is a key strategy in developing targeted drug delivery systems. nih.gov Targeted drug delivery aims to deliver therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. netascientific.comgoogle.com this compound is utilized in bioconjugation to create bioconjugates that enhance the delivery of therapeutic agents, particularly in cancer therapies. netascientific.com Its role as a building block in peptide synthesis is relevant here, as peptides can be used as targeting ligands or as part of drug delivery systems. netascientific.com The ability to selectively modify amino groups using the tosyl protecting group is valuable in creating well-defined bioconjugates. netascientific.com Polypeptide-based systems, which can incorporate amino acid derivatives like this compound, are being explored as versatile platforms for drug delivery due to their ability to form stable structures and allow for the conjugation of drugs and targeting vectors. mdpi.com Amino acid derivatives functionalized on the N-terminus have also been investigated for their ability to form drug-encapsulating microspheres, which can be used for targeted delivery. google.com

Future Directions and Emerging Research Areas

Exploration of N-Tosyl-L-alanine in Supramolecular Chemistry

The integration of this compound into supramolecular systems is an emerging area of research. While direct studies focusing solely on this compound in supramolecular chemistry are limited in the provided information, related research on tosylated amino acid derivatives and peptidocalixarenes indicates potential avenues. For instance, N-tosyl peptidocalixarenes have been explored, suggesting that the this compound motif can be incorporated into larger molecular architectures capable of engaging in supramolecular interactions. The synthesis of chiral tetraazacoronands derived from L-alanine, which are relevant to supramolecular chemistry, further highlights the potential for tosylated alanine (B10760859) derivatives in constructing complex supramolecular structures. The inherent ability of amino acids to self-assemble into ordered architectures underscores their promise as molecular frameworks for functional materials, a concept that could extend to this compound derivatives in the design of novel supramolecular biomaterials. These examples suggest that this compound could serve as a chiral building block for the construction of supramolecular assemblies with potential applications in host-guest chemistry, molecular recognition, and self-assembled materials.

Development of Novel this compound Based Organocatalysts

This compound derivatives are actively being investigated for their potential as organocatalysts in asymmetric synthesis. Research has shown that tosylated L-alanine derivatives, alongside those of L-phenylalanine and L-phenyl glycine, can be synthesized and employed as effective catalysts in various organic transformations, such as the allylation of aldehydes. The utility of N-tosyl-substituted imines as substrates in asymmetric Strecker reactions catalyzed by chiral amino amide-based organocatalysts, often derived from amino acids, further emphasizes the relevance of the N-tosyl group in this context. In some organocatalytic processes, an N-tosyl-protected imino ester is required to achieve sufficient reactivity of certain substrates, such as pyruvates in Mannich reactions catalyzed by hybrid organocatalysts. Simple N-sulfonamide amino amide chiral catalysts, which are structurally related to tosylated amino acids, have also demonstrated efficacy in the Strecker reaction of N-tosyl-substituted imines, yielding α-amino nitriles with high enantioselectivity. These findings indicate a growing interest in designing and utilizing this compound-based structures as chiral organocatalysts for promoting asymmetric reactions with high efficiency and stereocontrol.

Green Chemistry Approaches to this compound Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds, including amino acid derivatives like this compound. An eco-friendly tandem tosylation/Ferrier N-glycosylation of amines, catalyzed by Er(OTf)3, has been developed and extended to the synthesis of N-tosyl-L-amino acid-glycosides. This approach, potentially utilizing microwave irradiation and water as a solvent, aligns with green chemistry principles by seeking to reduce reaction times and minimize the use of hazardous substances. The broader context of applying green chemistry to organic syntheses and evaluating processes using mass-based metrics highlights the importance of developing environmentally benign routes for synthesizing and utilizing compounds like this compound. The trend towards using amino acids in greener synthetic methods, such as the synthesis of piperidones using amino acids instead of ammonia (B1221849), suggests a favorable environment for developing green approaches specifically for this compound synthesis and its subsequent applications. Future research in this area is likely to focus on developing more sustainable synthetic routes and exploring applications that minimize environmental impact.

Integration of this compound in Advanced Materials Science

The potential for integrating this compound into advanced materials science is an area with emerging possibilities. While detailed examples are limited in the provided information, one derivative, N-Tosyl-L-alanyloxyindole (this compound 3-indoxyl ester), is mentioned as finding applications in the development of advanced materials. This specific compound is also known for its use in biochemical assays, particularly in measuring enzyme activity. The broader concept of utilizing amino acids as frameworks for generating functional materials through self-assembly into supramolecular biomaterials suggests a potential role for this compound derivatives in this domain. The incorporation of the chiral this compound unit into polymeric structures, hydrogels, or other material matrices could lead to the development of novel functional materials with tailored properties for applications in areas such as sensing, drug delivery, or biomaterials. Further research is needed to fully explore and define the specific applications of this compound and its derivatives in advanced materials science.

Q & A

Q. What are the standard synthetic protocols for N-Tosyl-L-alanine, and how can purity be validated?

this compound is typically synthesized via tosylation of L-alanine using tosyl chloride under alkaline conditions. Methodologically, the reaction requires anhydrous solvents (e.g., dichloromethane) and controlled pH to prevent racemization. Post-synthesis, purity validation employs HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and assess residual solvents. Quantification of impurities (<1%) should follow ICH guidelines for pharmaceutical intermediates .

Q. How does this compound act as an enzyme inhibitor in biochemical assays?

this compound inhibits enzymes like Aminoacylase by competitively binding to active sites, particularly those requiring free sulfhydryl (-SH) groups. For example, in pig kidney Aminoacylase studies, it suppresses Zn²+/Co²+-dependent activity by mimicking the substrate’s transition state. Experimental validation involves kinetic assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations to determine IC₅₀ values .

Q. What analytical techniques are recommended to detect this compound in complex mixtures?

Reverse-phase HPLC with a C18 column and mass spectrometry (LC-MS/MS) are preferred for specificity. Cross-reactivity with β-alanine or ε-aminocaproic acid necessitates method optimization, such as adjusting mobile phase pH or using ion-pairing reagents. Validation should include spike-recovery experiments in biological matrices (e.g., cell lysates) to confirm accuracy .

Advanced Research Questions

Q. How can conflicting data on this compound’s inhibition efficacy across studies be resolved?

Contradictions often arise from variations in enzyme sources (e.g., species-specific isoforms) or buffer conditions (e.g., divalent cation concentrations). To reconcile discrepancies, researchers should:

  • Standardize assay protocols (e.g., NIH guidelines for reagent concentrations ).
  • Perform comparative studies using identical enzyme batches.
  • Analyze inhibitor binding via X-ray crystallography or molecular docking simulations.

Q. What strategies mitigate interference from decomposition products in high-temperature reactions involving this compound?

Thermal decomposition above 150°C generates toxic NOx and Cl⁻ byproducts . Mitigation strategies include:

  • Using inert atmospheres (N₂/Ar) during synthesis.
  • Incorporating scavengers like sulfamic acid for NOx neutralization.
  • Post-reaction analysis via FT-IR or GC-MS to quantify decomposition residues.

Q. How can this compound be integrated into multi-step peptide synthesis workflows without side reactions?

The tosyl group’s stability under acidic conditions makes it suitable for orthogonal protection strategies. Key steps:

  • Employ Fmoc/t-Bu solid-phase synthesis to avoid premature deprotection.
  • Monitor coupling efficiency via Kaiser tests.
  • Use TFA cleavage for final deprotection, ensuring tosyl group retention until desired stages .

Safety and Reproducibility

Q. What safety protocols are critical when handling this compound in mutagenicity studies?

Given its moderate toxicity and potential mutagenic effects , researchers must:

  • Use PPE (gloves, lab coats) and conduct experiments in fume hoods.
  • Implement Ames test protocols (with S9 metabolic activation) to assess genotoxicity.
  • Adopt waste disposal methods compliant with OSHA hazardous material guidelines .

Q. How can reproducibility be ensured in enzymatic inhibition studies using this compound?

Follow NIH preclinical reporting guidelines by documenting:

  • Exact enzyme sources (e.g., supplier, lot number).
  • Buffer composition (pH, ion concentrations).
  • Data from triplicate experiments with statistical analysis (e.g., ANOVA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.